molecular formula C10H9NO2 B13210265 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde

1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde

Cat. No.: B13210265
M. Wt: 175.18 g/mol
InChI Key: KEGSYGBWUXUFTR-UHFFFAOYSA-N
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Description

1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of homophthalic anhydride with imines, which allows for the closure of the isoquinoline ring in one step . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways.

Comparison with Similar Compounds

1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-oxo-3,4-dihydro-2H-isoquinoline-4-carbaldehyde

InChI

InChI=1S/C10H9NO2/c12-6-7-5-11-10(13)9-4-2-1-3-8(7)9/h1-4,6-7H,5H2,(H,11,13)

InChI Key

KEGSYGBWUXUFTR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C(=O)N1)C=O

Origin of Product

United States

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